molecular formula C15H18O3 B7830828 6-hydroxyspiro[chromene-2,1'-cycloheptan]-4(3H)-one

6-hydroxyspiro[chromene-2,1'-cycloheptan]-4(3H)-one

Cat. No.: B7830828
M. Wt: 246.30 g/mol
InChI Key: GOAUPLZRIIZNFJ-UHFFFAOYSA-N
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Description

6-hydroxyspiro[chromene-2,1’-cycloheptan]-4(3H)-one is a spirocyclic compound that features a unique structural motif where a chromene ring is fused to a cycloheptane ring

Properties

IUPAC Name

6-hydroxyspiro[3H-chromene-2,1'-cycloheptane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c16-11-5-6-14-12(9-11)13(17)10-15(18-14)7-3-1-2-4-8-15/h5-6,9,16H,1-4,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAUPLZRIIZNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxyspiro[chromene-2,1’-cycloheptan]-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chromene derivative with a cycloheptanone in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture in a suitable solvent, such as ethanol or toluene, for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-hydroxyspiro[chromene-2,1’-cycloheptan]-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

6-hydroxyspiro[chromene-2,1’-cycloheptan]-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of advanced materials, such as photochromic or thermochromic compounds.

Mechanism of Action

The mechanism of action of 6-hydroxyspiro[chromene-2,1’-cycloheptan]-4(3H)-one involves its interaction with specific molecular targets. The compound can undergo photoisomerization, where exposure to light causes a structural change that alters its chemical properties. This property is particularly useful in the development of optical sensors and information storage devices.

Comparison with Similar Compounds

Similar Compounds

    Spiropyrans: Compounds like 1’,3’,3’-trimethyl-6-nitrospiro[chromene-2,2’-indoline] share a similar spirocyclic structure.

    Spirooxazines: These compounds also feature a spirocyclic framework but with different heteroatoms.

Uniqueness

6-hydroxyspiro[chromene-2,1’-cycloheptan]-4(3H)-one is unique due to its specific combination of a chromene ring and a cycloheptane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.

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